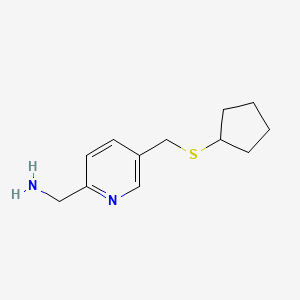
Methyl 3,4-dihydroxy-5-methylbenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3,4-dihydroxy-5-methylbenzoate is a phenolic acid derivative with the molecular formula C9H10O4. This compound is known for its potential in preventing neurodegenerative diseases due to its neurotrophic, antioxidative, neuroprotective, and antiaging effects .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methyl 3,4-dihydroxy-5-methylbenzoate can be synthesized through the esterification of gallic acid with methanol in the presence of sulfuric acid, followed by methylation using dimethyl sulfate . The reaction conditions typically involve refluxing the mixture at elevated temperatures to ensure complete esterification and methylation.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction parameters to optimize yield and purity. The final product is purified through distillation and recrystallization techniques.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 3,4-dihydroxy-5-methylbenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert it to dihydroxy derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products
The major products formed from these reactions include quinones, dihydroxy derivatives, and substituted aromatic compounds, depending on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
Methyl 3,4-dihydroxy-5-methylbenzoate has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds.
Biology: The compound exhibits antioxidative properties, making it useful in studies related to oxidative stress and cellular protection.
Industry: It is used in the formulation of pharmaceuticals and as an intermediate in the production of other chemical compounds.
Mecanismo De Acción
The mechanism by which Methyl 3,4-dihydroxy-5-methylbenzoate exerts its effects involves multiple pathways:
Neuroprotection: The compound enhances the survival and growth of neurons by activating neurotrophic factors.
Antioxidation: It scavenges free radicals and reduces oxidative stress by donating hydrogen atoms from its hydroxyl groups.
Antiaging: The compound modulates signaling pathways involved in cellular aging and apoptosis.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 3,4-dihydroxybenzoate: Similar in structure but lacks the methyl group at the 5-position.
Methyl 3,4,5-trihydroxybenzoate (Methyl gallate): Contains an additional hydroxyl group at the 5-position.
Methyl 3,5-dihydroxybenzoate: Lacks the hydroxyl group at the 4-position .
Uniqueness
Methyl 3,4-dihydroxy-5-methylbenzoate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of neuroprotective, antioxidative, and antiaging effects makes it a valuable compound for research and potential therapeutic applications.
Propiedades
Fórmula molecular |
C9H10O4 |
|---|---|
Peso molecular |
182.17 g/mol |
Nombre IUPAC |
methyl 3,4-dihydroxy-5-methylbenzoate |
InChI |
InChI=1S/C9H10O4/c1-5-3-6(9(12)13-2)4-7(10)8(5)11/h3-4,10-11H,1-2H3 |
Clave InChI |
CKXDIEXWUOCEOE-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC(=C1O)O)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















